Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate typically involves a multi-step process
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or through radical chemistry using difluorocarbene reagents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(trifluoromethyl)-8-methoxyquinoline-6-carboxylate
- Ethyl 3-(methyl)-8-methoxyquinoline-6-carboxylate
- Ethyl 3-(chloromethyl)-8-methoxyquinoline-6-carboxylate
Uniqueness
Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds. The difluoromethyl group also improves the compound’s pharmacokinetic properties, making it a valuable molecule for drug development .
Properties
Molecular Formula |
C14H13F2NO3 |
---|---|
Molecular Weight |
281.25 g/mol |
IUPAC Name |
ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C14H13F2NO3/c1-3-20-14(18)9-4-8-5-10(13(15)16)7-17-12(8)11(6-9)19-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
IDOFFQDQMMGLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.